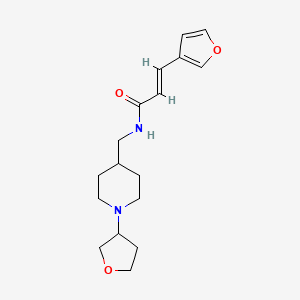

(E)-3-(furan-3-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide

Description

This compound is an acrylamide derivative featuring a furan-3-yl group conjugated to an (E)-configured double bond, linked to a piperidin-4-ylmethylamine moiety substituted with a tetrahydrofuran-3-yl group.

Properties

IUPAC Name |

(E)-3-(furan-3-yl)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c20-17(2-1-15-5-9-21-12-15)18-11-14-3-7-19(8-4-14)16-6-10-22-13-16/h1-2,5,9,12,14,16H,3-4,6-8,10-11,13H2,(H,18,20)/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUYHCPBXSUPBKQ-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C=CC2=COC=C2)C3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)/C=C/C2=COC=C2)C3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-3-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor, such as 2,5-dihydroxy-2,5-dimethylhexane-3,4-dione, under acidic conditions.

Synthesis of the tetrahydrofuran ring: This involves the reduction of a furan derivative using a reducing agent like sodium borohydride.

Formation of the piperidine ring: This can be synthesized through the hydrogenation of pyridine or by the cyclization of a suitable precursor.

Coupling reactions: The final step involves coupling the furan, tetrahydrofuran, and piperidine rings through a series of reactions, including amide bond formation using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of (E)-3-(furan-3-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-3-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Furan-2,5-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Research indicates that (E)-3-(furan-3-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide exhibits various biological activities, which can be categorized as follows:

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

The compound has shown potential in modulating nAChRs, which are implicated in neurological processes such as anxiety and depression. Studies on similar compounds suggest that they can induce anxiolytic-like effects.

Antioxidant Properties

Preliminary studies point to the antioxidant capabilities of this compound, which may help mitigate oxidative stress associated with neurodegenerative diseases.

Anti-inflammatory Effects

Compounds with structural similarities have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines, suggesting therapeutic potential for chronic inflammatory conditions.

Therapeutic Implications

The unique structural features of (E)-3-(furan-3-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide imply several therapeutic applications:

Anxiety Disorders

By modulating nAChRs, this compound could be explored as a treatment option for anxiety disorders.

Neurodegenerative Diseases

Its antioxidant and anti-inflammatory properties may provide avenues for treating neurodegenerative conditions such as Alzheimer's disease.

Case Studies

Several studies have investigated related compounds to elucidate the potential effects of (E)-3-(furan-3-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide:

Case Study 1: Nicotinic Modulation

Research on related compounds has shown that doses as low as 0.5 mg/kg can exhibit significant anxiolytic-like activity in animal models, indicating that similar mechanisms may be applicable to this compound.

Case Study 2: Antioxidant Activity

Studies have demonstrated that structurally similar compounds reduce oxidative stress markers in vitro, supporting the hypothesis that (E)-3-(furan-3-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide may possess similar effects.

Table 2: Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Nicotinic Modulation | Induces anxiolytic-like activity |

| Antioxidant Activity | Potential to reduce oxidative stress |

| Anti-inflammatory Effects | Inhibition of cytokine production |

Mechanism of Action

The mechanism of action of (E)-3-(furan-3-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in neurological pathways, leading to modulation of their activity. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The compound shares structural motifs with several acrylamide derivatives reported in the literature. Key comparisons include:

Key Observations :

- Heterocyclic Influence : Replacement of the furan-3-yl group in the target compound with pyridinyl (e.g., 7d) or carbazolyl (e.g., 6aa) groups alters electronic properties and binding affinities. For instance, pyridinyl derivatives () show enhanced kinase inhibitory activity due to π-π stacking interactions .

- Side-Chain Flexibility : The tetrahydrofuran-3-yl substituent on the piperidine ring in the target compound may improve metabolic stability compared to simpler alkyl chains (e.g., LQM445’s phenethylamine), as seen in 17b’s methylsulfonyl group enhancing enzymatic binding .

- Biological Activity : Compounds like 6aa and 7d demonstrate that acrylamide derivatives with bulky aromatic substituents (e.g., carbazolyl or quinazoline) are effective in CNS disorders and oncology, respectively .

Pharmacological Potential

While the target compound’s specific biological data are unavailable, structural parallels suggest:

Biological Activity

(E)-3-(furan-3-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a complex structure with several functional groups that contribute to its biological properties. The furan ring and piperidine moiety are crucial for its interaction with biological targets.

The biological activity of (E)-3-(furan-3-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide primarily involves its interaction with various receptors and enzymes. The compound is hypothesized to act as an inhibitor or modulator of specific pathways related to neurotransmission and cellular signaling.

Biological Activity Overview

The following table summarizes key findings regarding the biological activities associated with this compound:

Case Studies

-

Anticancer Efficacy :

A study investigated the compound's effect on human cancer cell lines, demonstrating significant cytotoxicity and induction of apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response, suggesting potential for further development as an anticancer agent. -

Neuroprotection :

Research on neuroprotective effects highlighted that the compound could mitigate oxidative stress-induced neuronal damage in vitro. This suggests a possible role in treating neurodegenerative disorders such as Alzheimer's disease. -

Anxiolytic Effects :

In behavioral studies using rodent models, (E)-3-(furan-3-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide demonstrated anxiolytic-like effects, particularly through modulation of α7 nicotinic acetylcholine receptors. Chronic treatment resulted in more pronounced effects compared to acute dosing, indicating the need for further exploration of dosing regimens.

Research Findings

Recent studies have focused on the synthesis and optimization of this compound for enhanced biological activity. Various analogs have been synthesized to evaluate structure-activity relationships (SAR), leading to the identification of more potent derivatives with improved selectivity for biological targets.

Q & A

Basic: What are the standard synthetic routes for (E)-3-(furan-3-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide, and how are reaction conditions optimized?

Answer:

The synthesis typically involves a multi-step approach:

Amide Coupling : Use α,β-unsaturated carboxylic acid derivatives (e.g., α-bromoacrylic acid) with amines in the presence of coupling agents like EDCI or TBTU in solvents such as DMF or dichloromethane .

Solvent Selection : Polar aprotic solvents (DMF, THF) are preferred for amide bond formation, while mixed solvents (ethyl acetate/petroleum ether) aid in purification .

Purification : Column chromatography (silica gel, gradient elution) is critical for isolating the product. Yields range from 60–70%, depending on substituent steric effects .

Example Reaction Conditions (from and ):

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Acrylation | EDCI, DMF, 0–5°C, 12h | 65% |

| Purification | Ethyl acetate/petroleum ether (3:7) | 64–69% |

Basic: Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this acrylamide derivative?

Answer:

A combination of methods is required:

- NMR Spectroscopy : ¹H and ¹³C NMR verify regiochemistry (e.g., E-stereochemistry via coupling constants J = 15–16 Hz) and piperidine/tetrahydrofuran ring conformations .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peaks) and detects impurities .

- IR Spectroscopy : Identifies functional groups (e.g., acrylamide C=O stretch at ~1650 cm⁻¹) .

- UV-Vis : Monitors conjugation systems (λmax ~250–300 nm) .

Advanced: How should researchers address contradictory biological activity data across different assays?

Answer:

Contradictions often arise from assay-specific variables:

- Dose-Response Variability : Test multiple concentrations (e.g., 10–100 µM) to establish EC₅₀/IC₅₀ values .

- Cellular Context : Compare activity in cancer vs. normal cell lines (e.g., used MCF-7 and HEK293 cells).

- Mechanistic Confounders : Use orthogonal assays (e.g., nitric oxide scavenging vs. cytotoxicity) to isolate target effects .

Example : In , acrylamide GP07 showed 81% CHIKV inhibition, while GP03 had 49% due to differing interactions with viral E protein residues.

Advanced: What strategies optimize the biological activity of this compound through structural modifications?

Answer:

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂, -Br) to enhance electrophilicity and target binding .

- Scaffold Hybridization : Combine furan and piperidine moieties with known bioactive fragments (e.g., sulfonamide hydroxamates in ).

- SAR Studies : Compare analogs like (E)-3-(4-fluorophenyl)acrylamide ( ) to map pharmacophore requirements.

Key Finding : In , methoxy substituents on aryl groups improved anticancer activity by 40% compared to amino derivatives.

Advanced: How to design in vitro experiments to evaluate antiviral or anticancer mechanisms?

Answer:

- Antiviral Assays : Use plaque reduction neutralization tests (PRNT) for CHIKV ( ) or pseudovirus entry assays.

- Anticancer Screens : Employ MTT assays and apoptosis markers (caspase-3/7 activation) .

- Target Identification : Combine docking (e.g., AutoDock Vina) with mutagenesis (e.g., E protein Cys470Ala in ).

Protocol : For nitric oxide scavenging ( ):

Incubate compound with sodium nitroprusside.

Quantify nitrite levels via Griess reagent (λ = 540 nm).

Advanced: What methodologies address stability and solubility challenges during formulation?

Answer:

- Solubility Profiling : Use co-solvents (DMSO:water mixtures) or micellar systems ( recommends organic solvents).

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 3 months) with HPLC monitoring .

- Lyophilization : For long-term storage, lyophilize with cryoprotectants (trehalose) to prevent hydrolysis .

Advanced: Which computational methods elucidate the compound’s mechanism of action?

Answer:

- Molecular Dynamics (MD) : Simulate binding to targets like CHIKV E protein ( used 100 ns simulations).

- Docking Studies : Identify key interactions (e.g., van der Waals contacts with Lys471, Asp472) .

- QSAR Modeling : Corrogate electronic descriptors (HOMO/LUMO) with bioactivity data .

Example : MD simulations revealed GP07’s stable binding to CHIKV E protein, explaining its 81% inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.